Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate chemical properties
Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate chemical properties
This technical guide details the chemical properties, synthesis, and applications of Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate , a specialized naphthalene derivative utilized in organic electronics, supramolecular chemistry, and pharmaceutical development.
Executive Summary
Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate (CAS: 59883-08-8) is a highly functionalized aromatic scaffold characterized by a naphthalene core substituted with two electron-donating ethoxy groups at the 1,4-positions and two electron-withdrawing ethyl ester groups at the 2,3-positions. This "push-pull" electronic architecture confers unique photophysical properties, making it a valuable precursor for organic light-emitting diodes (OLEDs), fluorescent sensors, and polycyclic aromatic hydrocarbons (PAHs) used in organic semiconductors. Additionally, its hydrolyzed derivatives serve as intermediates for bioactive imidazolium salts with demonstrated anticancer and antifungal activity.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Molecular Architecture
The molecule features a planar naphthalene system. The steric crowding between the vicinal ester groups at positions 2 and 3 typically forces them out of planarity with the aromatic ring, influencing the molecule's solid-state packing and solubility.
| Property | Data |
| Chemical Name | Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate |
| CAS Number | 59883-08-8 |
| Molecular Formula | C₂₀H₂₄O₆ |
| Molecular Weight | 360.40 g/mol |
| Core Scaffold | Naphthalene |
| Functional Groups | 1,4-Diethoxy (Electron Donors), 2,3-Diester (Electron Acceptors) |
| Physical State | White to pale yellow crystalline solid |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, DMSO, EtOAc; Insoluble in H₂O |
| Melting Point | 108–110 °C (Typical for this class) |
Electronic & Photophysical Properties
The 1,4-diethoxy substituents act as strong auxochromes, donating electron density into the naphthalene ring, while the 2,3-ester groups act as acceptors.
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Fluorescence: Exhibits blue-to-green fluorescence depending on solvent polarity. The push-pull character leads to Intramolecular Charge Transfer (ICT) states, resulting in positive solvatochromism (red-shift in polar solvents).
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UV-Vis Absorption: Typically shows strong absorption bands in the near-UV region (300–380 nm) due to
transitions of the naphthalene core.
Synthesis & Reaction Pathways[7][8][9][10][11][12]
Synthetic Route
The synthesis generally proceeds via the alkylation of the intermediate Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate (CAS: 59883-07-7). The dihydroxy precursor is accessible via the base-promoted condensation of phthalaldehyde with diethyl succinate (a variation of the Stobbe condensation) or through multi-step cyclization strategies.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the conversion of the dihydroxy precursor to the target diethoxy compound and its subsequent potential transformations.
Figure 1: Synthetic pathway from the dihydroxy precursor to the target molecule and downstream applications.
Reactivity Profile
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Electrophilic Aromatic Substitution: The 5, 6, 7, and 8 positions on the unsubstituted ring are activated by the electron-donating ethoxy groups, making the molecule susceptible to bromination or nitration, useful for further functionalization.
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Oxidation: Treatment with Cerium(IV) Ammonium Nitrate (CAN) can oxidize the 1,4-diethoxy system to the corresponding 1,4-naphthoquinone , a key moiety in medicinal chemistry.
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Hydrolysis & Cyclization: The vicinal diesters can be hydrolyzed to the dicarboxylic acid, which readily dehydrates to form a stable anhydride. This anhydride is the primary entry point for synthesizing naphthalimides (via reaction with amines).
Experimental Protocol: Alkylation of the Dihydroxy Precursor
Objective: Synthesis of Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate from its dihydroxy analogue.
Reagents:
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Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate (1.0 eq)[1]
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Ethyl Iodide (EtI) or Diethyl Sulfate (2.5 eq)
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Potassium Carbonate (K₂CO₃, anhydrous, 3.0 eq)
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Acetone or Acetonitrile (Solvent, dry)
Methodology:
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Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Diethyl 1,4-dihydroxynaphthalene-2,3-dicarboxylate (e.g., 1.0 g) in anhydrous acetone (20 mL).
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Deprotonation: Add anhydrous K₂CO₃ (3.0 eq) to the solution. The suspension may turn yellow/orange due to the formation of the phenolate anion. Stir at room temperature for 15 minutes.
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Alkylation: Dropwise add Ethyl Iodide (2.5 eq) via syringe.
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Reaction: Heat the mixture to reflux (approx. 60 °C) under an inert atmosphere (N₂ or Ar) for 12–24 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1). The starting material (lower R_f, phenolic) should disappear, replaced by the less polar dialkylated product (higher R_f).
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Workup: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃/KI) and wash the filter cake with acetone.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude solid.
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Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure product as white/pale yellow crystals.
Validation Criteria:
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¹H NMR (CDCl₃): Look for the disappearance of phenolic -OH singlets (>9 ppm) and the appearance of two distinct ethoxy environments (triplets for -CH₃, quartets for -OCH₂-). Note that the ester ethoxy groups and the ether ethoxy groups will have slightly different chemical shifts.
Applications in Research & Industry
Organic Electronics (OLEDs)
The molecule serves as a precursor for acenes (e.g., tetracene, pentacene derivatives). By converting the ester groups into quinones and subsequent reduction, researchers can extend the conjugation length. The 1,4-diethoxy substitution pattern improves solubility, a critical factor for solution-processed organic semiconductors.
Medicinal Chemistry (Imidazolium Salts)
Recent studies indicate that derivatives of 1,4-dialkoxynaphthalenes, specifically when linked to imidazolium salts, exhibit potent anticancer activity (targeting ERK5 kinase) and antifungal properties (against Candida spp.). The 2,3-dicarboxylate moiety allows for the attachment of various heterocycles to tune biological affinity.
Supramolecular Chemistry
The vicinal dicarboxylate motif acts as a binding site for metal ions or can be converted into macrocyclic hosts. The electron-rich naphthalene core allows for
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21393755, Diethyl 1,4-diethoxynaphthalene-2,3-dicarboxylate. Retrieved from [Link]
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Lee, H., et al. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. MDPI, Molecules. Retrieved from [Link]
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Organic Syntheses (1950). General methods for Stobbe Condensation and Naphthalene derivatives. (Contextual grounding for synthesis). Retrieved from [Link]
